UVARIGRANOL B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Uvarigranol B involves multiple steps, starting from the extraction of the roots of Uvaria grandiflora Roxb. The compound is typically isolated using chromatographic techniques . Detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that most of the available this compound is obtained through natural extraction.
Industrial Production Methods: Industrial production methods for this compound are not well-established, primarily due to its natural origin and the complexity of its chemical structure. The compound is mainly produced for research purposes, and large-scale industrial production methods have not been reported .
Chemical Reactions Analysis
Types of Reactions: Uvarigranol B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple functional groups in its structure, such as hydroxyl and acetoxy groups .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Uvarigranol B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference compound for studying the properties of polyoxygenated cyclohexenes . In biology, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties . In medicine, the compound is explored for its potential therapeutic applications, although more research is needed to fully understand its effects and mechanisms .
Mechanism of Action
The mechanism of action of Uvarigranol B involves its interaction with various molecular targets and pathways. The compound is believed to exert its effects through the modulation of specific enzymes and receptors, although the exact molecular targets are not fully elucidated . Further research is required to comprehensively understand the pathways involved in its biological activities .
Comparison with Similar Compounds
Similar Compounds: Uvarigranol B is structurally similar to other polyoxygenated cyclohexenes, such as Uvarigranol A, Uvarigranol E, and Uvarigranol F . These compounds share similar functional groups and chemical properties, making them useful for comparative studies.
Uniqueness: What sets this compound apart from its similar compounds is its unique combination of functional groups and its specific biological activities. While other polyoxygenated cyclohexenes may exhibit similar chemical properties, this compound’s distinct structure contributes to its unique biological effects .
Properties
IUPAC Name |
(6-acetyloxy-5-benzoyloxy-1,2-dihydroxycyclohex-3-en-1-yl)methyl benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O8/c1-15(24)30-20-18(31-22(27)17-10-6-3-7-11-17)12-13-19(25)23(20,28)14-29-21(26)16-8-4-2-5-9-16/h2-13,18-20,25,28H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFRADBWXYQLMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C=CC(C1(COC(=O)C2=CC=CC=C2)O)O)OC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.